molecular formula C17H16BrNO B11344770 5-bromo-3-(4-ethylbenzyl)-1,3-dihydro-2H-indol-2-one

5-bromo-3-(4-ethylbenzyl)-1,3-dihydro-2H-indol-2-one

Cat. No.: B11344770
M. Wt: 330.2 g/mol
InChI Key: WDZCZXXOSVQBLZ-UHFFFAOYSA-N
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Description

5-Bromo-3-(4-ethylbenzyl)-1,3-dihydro-2H-indol-2-one is a synthetic organic compound belonging to the indole family Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-3-(4-ethylbenzyl)-1,3-dihydro-2H-indol-2-one typically involves several steps:

    Bromination: The starting material, 1,3-dihydro-2H-indol-2-one, undergoes bromination at the 5-position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.

    Alkylation: The brominated intermediate is then subjected to Friedel-Crafts alkylation with 4-ethylbenzyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to introduce the 4-ethylbenzyl group at the 3-position.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and reagent addition, would be essential for efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group of the indole ring, converting it to an alcohol.

    Substitution: The bromine atom at the 5-position can be substituted with various nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or thiourea under mild conditions.

Major Products

    Oxidation: Benzylic ketones or carboxylic acids.

    Reduction: Alcohol derivatives of the indole ring.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 5-bromo-3-(4-ethylbenzyl)-1,3-dihydro-2H-indol-2-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can serve as a probe to study the interactions of indole derivatives with biological macromolecules. Its structural features make it a candidate for investigating binding affinities and mechanisms of action in various biological systems.

Medicine

Pharmaceutical research explores the potential therapeutic applications of this compound. Indole derivatives are known for their diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This compound could be a lead molecule for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound may be used in the production of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for incorporation into polymers and other high-performance materials.

Mechanism of Action

The mechanism of action of 5-bromo-3-(4-ethylbenzyl)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the 4-ethylbenzyl group can influence the compound’s binding affinity and specificity. The indole ring structure allows for π-π interactions with aromatic amino acids in proteins, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-1,3-dihydro-2H-indol-2-one: Lacks the 4-ethylbenzyl group, making it less bulky and potentially less selective in biological interactions.

    3-(4-Ethylbenzyl)-1,3-dihydro-2H-indol-2-one: Lacks the bromine atom, which may reduce its reactivity in substitution reactions.

    5-Chloro-3-(4-ethylbenzyl)-1,3-dihydro-2H-indol-2-one: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological activity.

Uniqueness

The presence of both the bromine atom and the 4-ethylbenzyl group in 5-bromo-3-(4-ethylbenzyl)-1,3-dihydro-2H-indol-2-one makes it unique. This combination of substituents can enhance its reactivity and selectivity in chemical reactions and biological interactions, providing a distinct advantage over similar compounds.

Properties

Molecular Formula

C17H16BrNO

Molecular Weight

330.2 g/mol

IUPAC Name

5-bromo-3-[(4-ethylphenyl)methyl]-1,3-dihydroindol-2-one

InChI

InChI=1S/C17H16BrNO/c1-2-11-3-5-12(6-4-11)9-15-14-10-13(18)7-8-16(14)19-17(15)20/h3-8,10,15H,2,9H2,1H3,(H,19,20)

InChI Key

WDZCZXXOSVQBLZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CC2C3=C(C=CC(=C3)Br)NC2=O

Origin of Product

United States

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